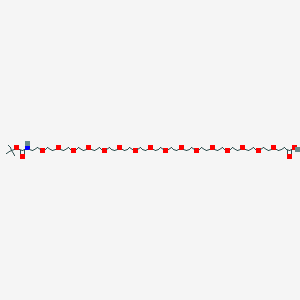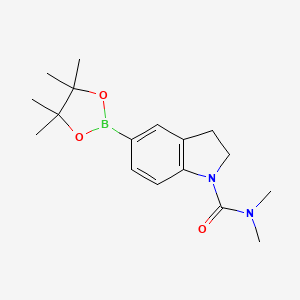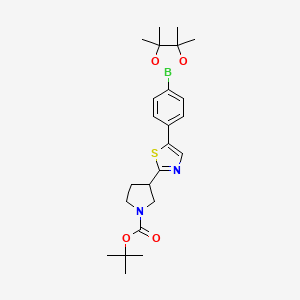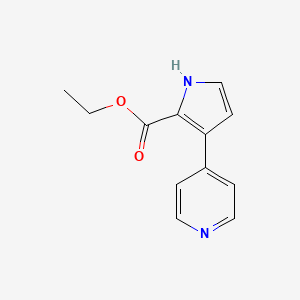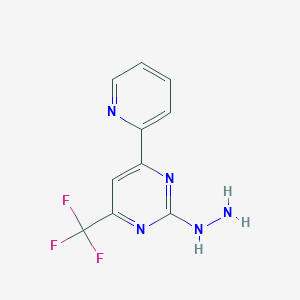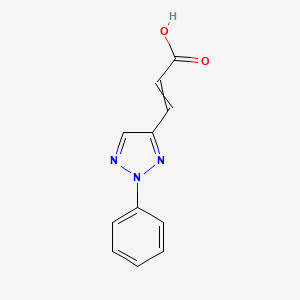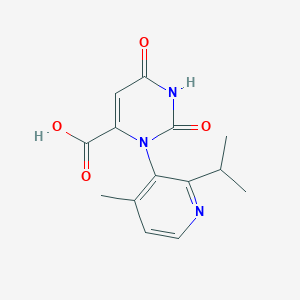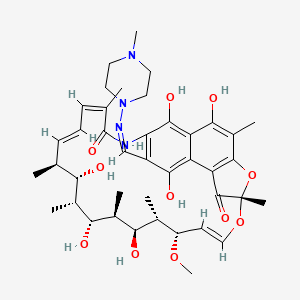
25-Desacetyl Rifampicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
25-Desacetyl Rifampicin is a metabolite of rifampicin, a well-known antibiotic used primarily in the treatment of tuberculosis. This compound retains partial antimicrobial activity and plays a significant role in the pharmacokinetics and pharmacodynamics of rifampicin .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 25-Desacetyl Rifampicin involves the deacetylation of rifampicin. This process can be achieved through enzymatic or chemical methods. Enzymatic deacetylation typically involves the use of arylacetamide deacetylase, a liver esterase that catalyzes the removal of the acetyl group from rifampicin .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. High-Performance Liquid Chromatography (HPLC) is often employed to monitor the concentration of this compound during the production process .
化学反応の分析
Types of Reactions: 25-Desacetyl Rifampicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and excretion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products Formed: The primary product formed from these reactions is this compound itself, which retains significant antimicrobial activity .
科学的研究の応用
25-Desacetyl Rifampicin has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of rifampicin metabolism.
Biology: Investigated for its role in the metabolic pathways of rifampicin.
Medicine: Studied for its antimicrobial activity against Mycobacterium tuberculosis and other pathogens.
Industry: Employed in the quality control of rifampicin production.
作用機序
The mechanism of action of 25-Desacetyl Rifampicin involves the inhibition of DNA-dependent RNA polymerase in bacteria. This inhibition leads to the suppression of RNA synthesis, ultimately causing bacterial cell death. The compound binds to the β-subunit of the RNA polymerase enzyme, preventing the transcription process .
類似化合物との比較
Rifampicin: The parent compound from which 25-Desacetyl Rifampicin is derived.
Rifapentine: Another rifamycin derivative with similar antimicrobial activity.
Rifabutin: A related compound used in the treatment of tuberculosis and other bacterial infections.
Uniqueness: this compound is unique due to its partial retention of antimicrobial activity after deacetylation. This characteristic makes it an important metabolite in the study of rifampicin’s pharmacokinetics and pharmacodynamics .
特性
分子式 |
C41H56N4O11 |
|---|---|
分子量 |
780.9 g/mol |
IUPAC名 |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19-/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 |
InChIキー |
KUJZTIJOBQNKDR-ABEUPPPUSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N\N5CCN(CC5)C)/C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


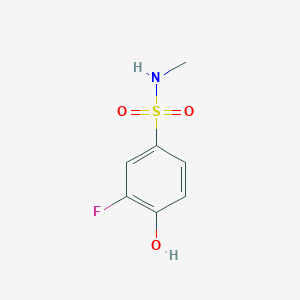
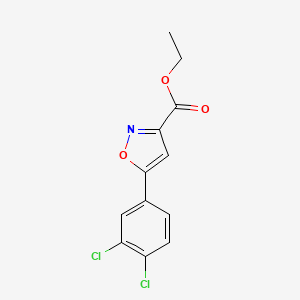
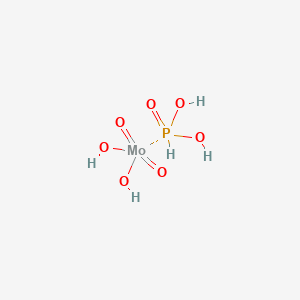
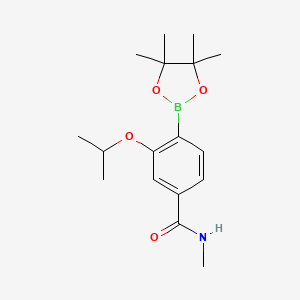
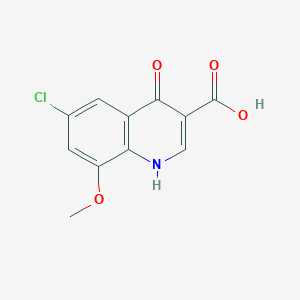
![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)
![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)
